(S)-Lisinopril Dimer-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lisinopril Dimer-d5 is a deuterated form of the (S)-Lisinopril Dimer, a compound derived from the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for scientific research. This compound is primarily used in pharmacological studies to understand the metabolism and pharmacokinetics of lisinopril.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer-d5 involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration of Precursors: The initial step involves the incorporation of deuterium into the precursor molecules. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of the Dimer: The deuterated precursors are then subjected to dimerization reactions under controlled conditions. This typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Deuteration Process: Utilizing industrial-scale reactors and deuterium sources to produce large quantities of deuterated precursors.
Optimizing Reaction Conditions: Fine-tuning the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity of the dimer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Lisinopril Dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dimer into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Lisinopril Dimer-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and distribution of lisinopril in the body.
Drug Development: Helps in the development of new ACE inhibitors with improved stability and efficacy.
Isotope Labeling: Serves as a labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways.
Biological Research: Investigated for its potential effects on various biological pathways and its role in inhibiting ACE.
Wirkmechanismus
The mechanism of action of (S)-Lisinopril Dimer-d5 involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The deuterium atoms in the compound may also contribute to its stability and prolonged activity in the body.
Vergleich Mit ähnlichen Verbindungen
Lisinopril: The non-deuterated form of the compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer half-life and different metabolic profile.
Uniqueness: (S)-Lisinopril Dimer-d5 is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterated form provides insights into the metabolism and distribution of lisinopril that are not possible with the non-deuterated form.
Eigenschaften
CAS-Nummer |
1356847-97-6 |
---|---|
Molekularformel |
C42H60N6O9 |
Molekulargewicht |
798.006 |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
InChI-Schlüssel |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.